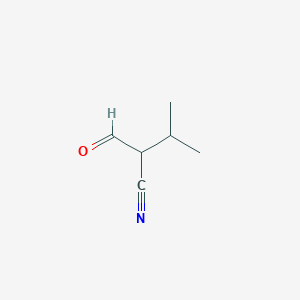

2-Formyl-3-methylbutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMMJHMFZQJKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956066 | |

| Record name | 2-Formyl-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345581-33-1 | |

| Record name | 2-Formyl-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-3-methylbutanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-3-methylbutanenitrile, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The document delineates its core physical and chemical properties, offers a detailed, field-proven protocol for its synthesis via the formylation of isovaleronitrile, and explores its reactivity. Emphasis is placed on its critical role as a key intermediate in the construction of complex heterocyclic systems, particularly in the development of novel therapeutics such as pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights into the utilization of this important chemical building block.

Introduction

This compound, also known as α-formyl isovaleronitrile, is a unique organic compound featuring both a nitrile and a formyl group attached to the same stereocenter, which is further substituted with an isopropyl group. This structural arrangement imparts a distinct electronic and steric profile, rendering it a highly valuable precursor in multi-step organic syntheses. The presence of two reactive functional groups allows for a diverse range of chemical transformations, making it a powerful tool for introducing specific structural motifs into larger, more complex molecules. Its primary and most well-documented application lies in the synthesis of substituted nitrogen-containing heterocycles, a class of compounds of immense interest in medicinal chemistry due to their wide spectrum of biological activities.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development. While experimental data for some properties are not widely published, a combination of predicted data and known characteristics of similar compounds provides a reliable profile.

Physical Properties

The physical state and solubility of this compound are critical considerations for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO | [1][2][3][4][5][6] |

| Molecular Weight | 111.14 g/mol | [1][2][3][4] |

| Appearance | Predicted to be a liquid at room temperature | [2] |

| Boiling Point | 174.1 ± 23.0 °C (Predicted) | [5] |

| Density | 0.933 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in many organic solvents | Inferred from structure |

Chemical Identifiers

Accurate identification of this compound is crucial for sourcing and regulatory purposes.

| Identifier | Value | Source(s) |

| CAS Number | 771510-15-7 | [5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Formyl-3-methylbutyronitrile, α-formyl isovaleronitrile | [1] |

| InChI | InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | [4][6] |

| SMILES | CC(C)C(C=O)C#N | [4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments within the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehydic proton (-CHO) | ~9.5-10.0 | Singlet |

| Methine proton (-CH(CN)CHO) | ~3.5-4.0 | Doublet of doublets |

| Isopropyl methine proton (-CH(CH₃)₂) | ~2.0-2.5 | Multiplet |

| Isopropyl methyl protons (-CH(CH₃)₂) | ~1.0-1.2 | Two doublets |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | |---|---|---| | Aldehydic carbonyl carbon (-CHO) | 190 - 200 | | Nitrile carbon (-CN) | 115 - 120 | | Methine carbon (-CH(CN)CHO) | 45 - 55 | | Isopropyl methine carbon (-CH(CH₃)₂) | 30 - 40 | | Isopropyl methyl carbons (-CH(CH₃)₂) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) stretch | ~2250 (sharp, medium intensity) |

| C=O (aldehyde) stretch | ~1725 (strong) |

| C-H (aldehyde) stretch | ~2720 and ~2820 (two weak bands) |

| C-H (aliphatic) stretch | ~2870-2960 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| Technique | Expected Observation |

| Exact Mass | 111.0684 g/mol |

| Molecular Ion (M⁺) | m/z = 111 |

| Key Fragments | [M-CHO]⁺ (m/z = 82), [M-CN]⁺ (m/z = 85) |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the formylation of the corresponding nitrile, 3-methylbutanenitrile (isovaleronitrile). This reaction is a Claisen condensation where an ester (ethyl formate) reacts with a compound containing an acidic α-hydrogen (3-methylbutanenitrile) in the presence of a strong base.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of nitriles and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Methylbutanenitrile (isovaleronitrile)

-

Ethyl formate

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: In the flask, suspend sodium ethoxide in anhydrous diethyl ether or THF. Cool the suspension in an ice bath.

-

A solution of 3-methylbutanenitrile and ethyl formate in the chosen anhydrous solvent is prepared and transferred to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel dropwise to the cooled suspension of sodium ethoxide with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add cold aqueous hydrochloric acid to neutralize the excess base and protonate the enolate intermediate. The pH should be adjusted to be slightly acidic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile synthon. The formyl group is electrophilic and readily undergoes condensation reactions, while the α-proton is acidic and can be removed by a base to generate a nucleophilic carbanion. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A primary and significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heteroaromatic compounds are of great interest in medicinal chemistry due to their diverse biological activities, including potential as antifungal, antibacterial, and antitumor agents.

In a typical reaction, this compound undergoes a condensation reaction with a 5-aminopyrazole derivative. The reaction proceeds via nucleophilic attack of the amino group of the pyrazole onto the formyl carbon of the nitrile, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core. This reaction highlights the role of this compound as a bifunctional electrophile.

Caption: Synthesis of the pyrazolo[1,5-a]pyrimidine core.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent the escape of vapors. It should be stored separately from oxidizing agents.[1]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its bifunctional nature allowing for the construction of complex molecular architectures. Its primary utility as a precursor to medicinally relevant heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, underscores its importance in drug discovery and development. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and insights into its reactivity and applications. A thorough understanding of these aspects is crucial for the safe and effective utilization of this compound in the laboratory.

References

-

Methylamine Supplier. (n.d.). 2-Formyl-3-Methyl-Butanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Formyl-2-methylbutanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). CN108484439B - Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt.

-

The Good Scents Company. (n.d.). isovaleronitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

Sources

- 1. 2-Formyl-3-Methyl-Butanenitrile | Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 2. 2-Formyl-2-methylbutanenitrile | C6H9NO | CID 57294637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108484439B - Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt - Google Patents [patents.google.com]

- 4. This compound | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 771510-15-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Formyl-3-methylbutanenitrile from Isovaleronitrile

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-Formyl-3-methylbutanenitrile, a valuable bifunctional molecule, from the readily available precursor isovaleronitrile. The core of this transformation lies in the α-formylation of the nitrile, a reaction of significant utility in organic synthesis for the introduction of a reactive carbonyl group. This document elucidates the underlying chemical principles, presents a detailed and validated experimental protocol, and discusses critical process parameters that influence reaction efficiency and yield. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical, field-proven insights to ensure a reproducible and scalable synthesis.

Introduction and Strategic Overview

This compound, with its characteristic structure incorporating both a nitrile and an aldehyde functional group, serves as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic introduction of a formyl group at the carbon alpha to a nitrile is a key transformation that significantly enhances the synthetic potential of the starting material.

The synthesis route detailed herein focuses on the Claisen-type condensation of isovaleronitrile with an appropriate formylating agent. This method is established and reliable, leveraging the inherent acidity of the α-proton of the nitrile to facilitate carbon-carbon bond formation.[1][3] This guide will dissect the mechanistic underpinnings of this reaction, providing a rationale for the selection of reagents and conditions, thereby empowering the researcher to not only replicate the procedure but also to adapt and optimize it for specific applications.

Mechanistic Deep Dive: The Chemistry of α-Formylation

The successful synthesis of this compound hinges on a fundamental understanding of enolate chemistry. The electron-withdrawing nature of the cyano group in isovaleronitrile acidifies the adjacent α-hydrogen, making it susceptible to removal by a strong base.

Pillar 1: Enolate Generation The pKa of the α-proton of an aliphatic nitrile is approximately 25-30, necessitating the use of a strong base to generate the corresponding nucleophilic carbanion, often referred to as a nitrile enolate.[4][5] Bases such as sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are commonly employed.[3] The choice of base is critical; it must be strong enough to achieve significant deprotonation without introducing competing side reactions, such as nucleophilic attack on the nitrile itself.

Pillar 2: The Formylation Step Once formed, the isovaleronitrile enolate acts as a potent nucleophile. The formyl group is introduced using an electrophilic C1 source, most commonly an ester of formic acid, such as ethyl formate.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to a Claisen condensation.[3]

The key mechanistic steps are as follows:

-

Deprotonation: The strong base abstracts the α-proton from isovaleronitrile to form a resonance-stabilized nitrile enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl formate, forming a tetrahedral intermediate.

-

Elimination: This intermediate collapses, eliminating an ethoxide ion as a leaving group to yield the sodium or potassium salt of the target α-formyl nitrile.

-

Protonation: A final acidic workup neutralizes the reaction mixture and protonates the enolate salt to afford the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of this compound. Adherence to anhydrous conditions is paramount for success.

3.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Isovaleronitrile | C₅H₉N | 83.13 | 1.0 | 8.31 g (10.5 mL) |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.2 | 8.89 g (9.7 mL) |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 1.1 | 7.49 g |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL |

| 2M Hydrochloric Acid | HCl | 36.46 | - | ~50 mL |

| Saturated NaCl (aq) | NaCl | 58.44 | - | 50 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

3.2. Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet

-

100 mL pressure-equalizing dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser under a dry nitrogen atmosphere.

-

Base Suspension: Charge the flask with sodium ethoxide (7.49 g) and anhydrous diethyl ether (100 mL). Begin stirring to form a suspension and cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: In the dropping funnel, prepare a mixture of isovaleronitrile (8.31 g) and ethyl formate (8.89 g). Add this mixture dropwise to the stirred, cooled suspension of sodium ethoxide over approximately 60-90 minutes, maintaining the internal temperature below 10 °C. Rationale: Slow addition is crucial to control the exothermic nature of the condensation and prevent side reactions, such as the self-condensation of ethyl formate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours to ensure the reaction proceeds to completion. The formation of a thick, yellowish precipitate (the sodium salt of the product) is typically observed.

-

Reaction Quench and Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of cold water to quench the reaction and dissolve the salts.

-

Acidification and Extraction: Transfer the mixture to a separatory funnel. Cautiously add 2M HCl until the aqueous layer is acidic (pH ~2-3), ensuring the enolate salt is fully protonated. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Rationale: Acidification is required to convert the enolate salt into the neutral α-formyl nitrile product, which is then extracted into the organic phase.

-

Drying and Concentration: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl solution to aid in the removal of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Critical Insights

-

Anhydrous Conditions: The paramount factor for high yield is the rigorous exclusion of water. Moisture will consume the strong base and hydrolyze the ethyl formate, halting the reaction. All glassware should be oven-dried, and anhydrous solvents must be used.

-

Choice of Base: While sodium ethoxide is effective and economical, potassium tert-butoxide can offer enhanced reactivity due to its greater steric bulk, which can favor deprotonation over nucleophilic addition. For sensitive substrates, a non-nucleophilic base like lithium diisopropylamide (LDA) prepared in situ may be optimal.[7]

-

Temperature Management: Maintaining a low temperature during the initial addition prevents the exothermic reaction from causing unwanted side reactions, including the thermal degradation of reactants or products.

-

Purity of Starting Materials: The use of high-purity isovaleronitrile and ethyl formate is essential. Impurities can interfere with the reaction and complicate the final purification. Isovaleronitrile is commercially available[8][9][10], and ethyl formate can be synthesized via Fischer esterification if needed.[11]

Safety and Handling

All procedures should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Isovaleronitrile: Toxic if inhaled or absorbed through the skin. Handle with care.

-

Ethyl Formate: Highly flammable liquid and vapor.[12] Irritating to the eyes and respiratory system.

-

Sodium Ethoxide: Corrosive. Reacts violently with water, releasing flammable ethanol. Handle in a dry, inert atmosphere.

-

Diethyl Ether: Extremely flammable. Can form explosive peroxides upon standing. Use from a freshly opened container or test for peroxides before use.

Conclusion

The α-formylation of isovaleronitrile to produce this compound is a robust and scalable synthetic transformation rooted in the principles of Claisen condensation chemistry. By carefully controlling reaction parameters—particularly the exclusion of moisture, choice of base, and temperature—researchers can reliably access this versatile chemical intermediate. This guide provides the foundational knowledge and a validated protocol to serve as a strong starting point for laboratory synthesis and further process development.

References

- 2-Formyl-3-Methyl-Butanenitrile - Methylamine Supplier. (n.d.).

- Named Reactions Of Haloalkanes and haloarenes. (n.d.). Chemistry Workshop Jr.

- Organic Chemistry – Specific Name Reactions. (n.d.).

- Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt. (2020). Google Patents.

- This compound | 771510-15-7. (n.d.). ChemicalBook.

- The synthesis of ethyl formate. (2018). YouTube.

- Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). PMC - NIH.

- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.

- Claisen Condensation. (n.d.). Organic Chemistry Portal.

- This compound | 771510-15-7. (n.d.). Benchchem.

- This compound | C6H9NO | CID 49766037. (n.d.). PubChem - NIH.

- formation & reaction of nitrile enolates. (2020). YouTube.

- Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. (2019).

- Isovaleronitrile 98 625-28-5. (n.d.). Sigma-Aldrich.

- isovaleronitrile - FlavScents. (n.d.).

- isovaleronitrile, 625-28-5. (n.d.). The Good Scents Company.

- formation of enolates from esters and other acid derivatives. (2019). YouTube.

Sources

- 1. This compound | 771510-15-7 | Benchchem [benchchem.com]

- 2. This compound | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN108484439B - Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Isovaleronitrile 98 625-28-5 [sigmaaldrich.com]

- 9. isovaleronitrile [flavscents.com]

- 10. isovaleronitrile, 625-28-5 [thegoodscentscompany.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Formyl-3-methylbutanenitrile

This guide provides a comprehensive technical overview of 2-Formyl-3-methylbutanenitrile, a significant bifunctional molecule with applications in synthetic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, conformational landscape, and spectroscopic signature, underpinned by theoretical principles and computational methodologies.

Introduction: A Versatile Synthetic Building Block

This compound, with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol , is a chiral α-formyl nitrile.[2] Its structure incorporates a nitrile and a formyl group attached to the same stereocenter, which is further substituted with an isopropyl group. This unique arrangement of functional groups imparts a distinct steric and electronic profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

Notably, this compound serves as a key precursor in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] Its role as a bifunctional electrophile is crucial in the construction of these complex ring systems.[1]

This guide will elucidate the molecular architecture of this compound, with a particular focus on its conformational preferences, which are critical for understanding its reactivity and interactions in a chemical environment.

Molecular Structure and Stereochemistry

The core of this compound's chemical identity lies in its stereocenter at the C2 position. This chiral carbon is bonded to four different substituents: a hydrogen atom, a nitrile group (-C≡N), a formyl group (-CHO), and an isopropyl group (-CH(CH₃)₂). The presence of this stereocenter means that the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Formyl-3-methylbutanenitrile and (S)-2-Formyl-3-methylbutanenitrile.

The spatial arrangement of these groups dictates the molecule's chiroptical properties and its stereoselective reactivity in asymmetric synthesis. The bulky isopropyl group exerts significant steric influence, which, in conjunction with the electronically distinct nitrile and formyl groups, governs the molecule's preferred conformations.

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of its parent nitrile, 3-methylbutanenitrile (isovaleronitrile).[1] This method relies on the generation of a carbanion at the α-carbon to the nitrile group, followed by its reaction with a suitable formylating agent.

General Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound:

Materials:

-

3-Methylbutanenitrile (isovaleronitrile)

-

Potassium tert-butoxide (t-BuOK)

-

Ethyl formate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, flame-dried and cooled under an inert atmosphere, is charged with potassium tert-butoxide and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Carbanion Formation: A solution of 3-methylbutanenitrile in anhydrous THF is added dropwise to the stirred suspension of potassium tert-butoxide at 0 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the carbanion.

-

Formylation: Ethyl formate is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the addition of 1M hydrochloric acid until the mixture is acidic. The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~9.5 - 10.0 | Doublet | 1H | Aldehydic proton (-CHO) |

| H-2 | ~3.0 - 3.5 | Multiplet | 1H | Chiral proton (-CH(CN)CHO) |

| H-3 | ~2.0 - 2.5 | Multiplet | 1H | Isopropyl methine (-CH(CH₃)₂) |

| H-4, H-5 | ~1.0 - 1.2 | Doublet of doublets | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~190 - 200 | Aldehydic carbon (-CHO) |

| C-2 | ~115 - 120 | Nitrile carbon (-C≡N) |

| C-3 | ~45 - 55 | Chiral carbon (-CH(CN)CHO) |

| C-4 | ~30 - 35 | Isopropyl methine (-CH(CH₃)₂) |

| C-5, C-6 | ~18 - 22 | Isopropyl methyl carbons (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aldehyde) | ~2820 and ~2720 | Medium |

| C≡N (nitrile) | ~2240 - 2260 | Medium |

| C=O (aldehyde) | ~1720 - 1740 | Strong |

| C-H (alkane) | ~2850 - 3000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 111.14), the following fragments are predicted under electron ionization (EI):

| m/z | Predicted Fragment | Loss |

| 111 | [C₆H₉NO]⁺ | Molecular ion (M⁺) |

| 82 | [M - CHO]⁺ | Loss of the formyl group |

| 68 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 54 | [M - C₃H₇ - CN]⁺ | Loss of isopropyl and nitrile groups |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Conformational Analysis

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility.[1] The most significant conformational freedom arises from rotation around the C2-C3 single bond, which connects the chiral center to the isopropyl group.

Caption: Key rotational bond (C2-C3) in this compound.

A comprehensive understanding of the conformational landscape can be achieved through computational methods, such as Density Functional Theory (DFT) calculations.[3]

Computational Methodology Protocol

A robust computational protocol for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of a 3D model of the molecule.

-

Conformational Search: A systematic or stochastic search of the conformational space by rotating the dihedral angle around the C2-C3 bond in discrete steps (e.g., every 30 degrees).

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermochemical data.

-

Single-Point Energy Refinement: Higher-level single-point energy calculations (e.g., using a larger basis set like cc-pVTZ) are performed on the optimized geometries to obtain more accurate relative energies.

-

Analysis of Results: The relative energies of the conformers are used to determine their populations at a given temperature using the Boltzmann distribution. The geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers are analyzed.

Predicted Conformational Preferences

Based on steric considerations, it is anticipated that the most stable conformers will be those that minimize the steric repulsion between the bulky isopropyl group and the formyl and nitrile groups. This would likely correspond to staggered conformations where the largest groups are anti-periplanar to each other.

The hypothetical potential energy surface for rotation around the C2-C3 bond is depicted below, illustrating the relative energies of the staggered and eclipsed conformations.

Caption: Hypothetical potential energy surface for C2-C3 bond rotation.

The anti-conformer, where the formyl group is positioned opposite to the isopropyl group, is predicted to be the global energy minimum. Gauche conformers, with a 60° dihedral angle between these groups, would be slightly higher in energy. Eclipsed conformations, where the groups are directly aligned, would represent the energy maxima.

Conclusion

This compound is a chiral molecule with significant potential as a synthetic intermediate. Its molecular structure, characterized by a stereocenter bearing both a formyl and a nitrile group, gives rise to a rich conformational landscape that is dominated by steric interactions. A thorough understanding of its structure and conformational preferences, as outlined in this guide through predicted spectroscopic data and a computational analysis protocol, is essential for harnessing its full potential in the rational design and synthesis of novel chemical entities with applications in medicinal chemistry and beyond.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 49766037, this compound" PubChem, [Link].

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878. [Link].

-

Abraham, R. J. (1995). Prediction of ¹H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link].

-

LibreTexts. "Mass Spectrometry - Fragmentation Patterns" Chemistry LibreTexts, [Link].

-

Misra, K. L., & Sahu, N. (2022). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones. Sciforum, MDPI. [Link].

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link].

-

Jaouhari, R., & Quinn, P. (1994). Improved process for the preparation of 2-methyl-3-trifluoromethylaniline: a versatile intermediate for flunixin synthesis. Heterocycles, 38(10), 2243-2247. [Link].

Sources

An In-depth Technical Guide to the Solubility of 2-Formyl-3-methylbutanenitrile in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Formyl-3-methylbutanenitrile, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility and offers practical, field-proven methodologies for its empirical determination.

Introduction: Understanding the Molecular Profile of this compound

This compound, with the chemical formula C6H9NO and a molecular weight of 111.14 g/mol , is a bifunctional organic compound containing both a nitrile (-C≡N) and an aldehyde (-CHO) group.[1][2][3] Its structure, characterized by an isopropyl group attached to the α-carbon of the nitrile, imparts specific steric and electronic properties that govern its behavior in solution.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9NO | [1][2][3] |

| Molecular Weight | 111.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC(C)C(C=O)C#N | [1][3] |

| CAS Number | 771510-15-7, 345581-33-1 | [1][3][4] |

| Predicted Boiling Point | 174.1±23.0 °C | [4] |

| Predicted Density | 0.933±0.06 g/cm3 | [4] |

The presence of both a highly polar nitrile group and a polar aldehyde group suggests that this compound is a polar molecule.[5] This polarity is a critical determinant of its solubility in various organic solvents. The lone pair of electrons on the nitrogen atom of the nitrile group and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, further influencing its interaction with protic solvents.[6][7]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be dictated by a balance of the following intermolecular interactions:

-

Dipole-Dipole Interactions: The inherent polarity of the nitrile and aldehyde functional groups will lead to strong dipole-dipole attractions with polar solvents.[5]

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.[6][7]

-

Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, will contribute to the solubility in nonpolar solvents. The branched alkyl group will also play a role in these interactions.

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong dipole-dipole interactions and the potential for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): Good solubility is anticipated due to significant dipole-dipole interactions.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the primary intermolecular forces would be the weaker London dispersion forces. However, the presence of the alkyl group may contribute to some degree of solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. This compound | 771510-15-7 | Benchchem [benchchem.com]

- 2. 2-Formyl-3-Methyl-Butanenitrile | Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 3. This compound | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 771510-15-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

A Comprehensive Technical Guide to the Stability and Degradation of 2-Formyl-3-methylbutanenitrile

Foreword: Understanding the Core Instability of a Bifunctional Intermediate

2-Formyl-3-methylbutanenitrile is a compelling molecule within the landscape of pharmaceutical and agrochemical synthesis. Its value lies in its bifunctional nature, possessing both a reactive aldehyde (formyl) group and a versatile nitrile moiety on the same carbon atom.[1] This unique α-formyl nitrile structure, featuring an isopropyl group that imparts specific steric and electronic characteristics, makes it a valuable precursor for constructing complex heterocyclic systems, such as substituted pyrazolo[1,5-a]pyrimidines, which are known for a wide array of biological activities.[1] However, the very features that make this molecule a potent synthetic building block also render it susceptible to a variety of degradation pathways. The electron-withdrawing nature of both the nitrile and formyl groups enhances the electrophilicity of the central carbon, making it a prime target for nucleophilic attack.[1] This guide provides a deep dive into the inherent stability of this compound, elucidates its probable degradation pathways under various stress conditions, and presents a robust framework for its analytical evaluation. The insights and protocols herein are designed to equip researchers, process chemists, and drug development professionals with the necessary tools to anticipate, identify, and control the stability of this critical intermediate.

Physicochemical Properties and Intrinsic Stability

This compound (C₆H₉NO, Mol. Wt.: 111.14 g/mol ) is a chiral molecule that exists as a liquid at room temperature.[2][3][4] Its stability is governed by the interplay of its two functional groups. The aldehyde is prone to oxidation and nucleophilic addition, while the nitrile can undergo hydrolysis under both acidic and basic conditions.[5] The proximity of these two groups on the α-carbon suggests that intramolecular reactions could also play a role in its degradation profile.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C₆H₉NO | [3][4] |

| Molecular Weight | 111.14 g/mol | [2][4] |

| Boiling Point | 174.1 ± 23.0 °C | [3] |

| Density | 0.933 ± 0.06 g/cm³ | [3] |

| pKa (Strongest Acidic) | Not available; α-proton acidity enhanced by two electron-withdrawing groups | N/A |

| Appearance | Colorless liquid (typical for similar compounds) | [6] |

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container, away from heat, ignition sources, and oxidizing agents.[7]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to systematically investigate these pathways.[8]

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a primary degradation route for both the nitrile and aldehyde functionalities.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid through an amide intermediate.[5] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[5] The final product would be 2-formyl-3-methylbutanoic acid.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the strongly nucleophilic hydroxide ion can directly attack the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after passing through an amide intermediate.[5] Concurrently, the aldehyde can undergo reactions such as Cannizzaro-type disproportionation if the α-proton is sterically hindered for enolization, or aldol condensation if enolization is possible.

Caption: Predicted oxidative degradation pathway of the formyl group.

Thermal and Photolytic Degradation

-

Thermal Degradation: When subjected to heat, molecules can undergo various reactions, including decarboxylation (if a carboxylic acid is formed first) or polymerization. The presence of two reactive functional groups might lead to complex reaction mixtures upon thermal stress.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions. [8]The aldehyde C-H bond is a potential site for radical abstraction, leading to a cascade of degradation products. The specific photolytic degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Framework for a Forced Degradation Study

A systematic forced degradation study is imperative to experimentally confirm the predicted pathways and identify any unknown degradants. [8][9]This study will also be the foundation for developing a stability-indicating analytical method. [9]

Experimental Workflow

The workflow involves subjecting a solution of this compound to various stress conditions, followed by analysis to quantify the remaining parent compound and identify the degradation products.

Caption: General workflow for the forced degradation study.

Detailed Experimental Protocols

Objective: To generate a degradation profile of this compound under various stress conditions. A target degradation of 5-20% is ideal for method validation.

Materials:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), 1.0 M solution

-

Sodium hydroxide (NaOH), 1.0 M solution

-

Hydrogen peroxide (H₂O₂), 30% solution

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

Stress Condition Application:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at 1, 4, 8, and 24 hours.

-

Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of the 50:50 acetonitrile/water solvent. Heat in a sealed vial at 80°C. Withdraw aliquots at 24, 48, and 72 hours.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from all potential degradation products. [9][10]Given the polarity of the likely degradants (e.g., carboxylic acids), a reversed-phase HPLC method is appropriate. [10] Rationale for Method Choices:

-

Derivatization: Aldehydes often lack a strong chromophore for UV detection at higher wavelengths. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy to enhance UV detection and improve chromatographic separation for aldehydes. [11][12][13][14]This would be the method of choice for quantifying the parent compound.

-

Direct Analysis: For observing the formation of degradants that may not be amenable to DNPH derivatization (e.g., the nitrile being hydrolyzed to a carboxylic acid), direct injection and detection at a lower wavelength (e.g., 210 nm) would be necessary.

Proposed HPLC Method (Post-Derivatization with DNPH):

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column providing good retention and resolution for derivatized small molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps in peak shaping and provides protons for mass spectrometry if coupled. |

| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | Gradient elution is necessary to separate the non-polar DNPH derivative of the parent from potentially more polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV/DAD at 360 nm | The DNPH derivatives have a strong absorbance at this wavelength. [14] |

| Injection Vol. | 10 µL | Standard injection volume. |

Data Interpretation and Characterization

The data from the forced degradation studies should be tabulated to show the percentage of parent compound remaining and the formation of degradation products over time.

Example Data Table:

| Stress Condition | Time (hours) | % Parent Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | 0 |

| 8 | 85.2 | 120,450 | 5,600 | |

| 24 | 62.5 | 310,200 | 15,300 | |

| 0.1 M NaOH, RT | 0 | 100.0 | 0 | 0 |

| 1 | 78.9 | 185,100 | Not Detected | |

| 4 | 45.1 | 450,800 | Not Detected | |

| 3% H₂O₂, RT | 0 | 100.0 | 0 | 0 |

| 8 | 92.3 | Not Detected | 65,700 | |

| 24 | 79.8 | Not Detected | 155,400 |

Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure that the parent peak is spectrally pure and that no co-eluting degradants are present. For the structural elucidation of significant degradation products, LC-MS/MS analysis is the gold standard. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants with the predicted structures, their identities can be confirmed.

Conclusion and Recommendations

This compound is a molecule of significant synthetic utility, but its bifunctional nature predisposes it to hydrolytic and oxidative degradation. A thorough understanding of its stability profile is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of downstream products. This guide has outlined the theoretical degradation pathways based on fundamental chemical principles and provided a comprehensive, field-proven framework for conducting forced degradation studies. By implementing the detailed experimental protocols and the stability-indicating HPLC method described, researchers can confidently identify and characterize the degradation products, thereby enabling the development of appropriate control strategies, such as pH control, inert atmosphere blanketing, and protection from light, to ensure the long-term stability and integrity of this valuable chemical intermediate.

References

-

Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved January 26, 2026, from [Link]

-

2-Formyl-3-Methyl-Butanenitrile - Methylamine Supplier. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Formyl-2-methylbutanenitrile | C6H9NO | CID 57294637. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone. (2025, October 21). Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 26, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry. Retrieved January 26, 2026, from [Link]

-

The preparation of nitriles. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]

-

Nitriles to Ketones and Aldehydes. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]

-

Metalated nitriles: halogen-metal exchange with alpha-halonitriles. (2004, February 19). PubMed. Retrieved January 26, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

Aldehyde synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Advances. Retrieved January 26, 2026, from [Link]

-

(R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 26, 2026, from [Link]

-

Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved January 26, 2026, from [Link]

-

Pathways of microbial nitrile degradation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Analytical Methods. (n.d.). Retrieved January 26, 2026, from [Link]

-

Nitrile. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

CHO-CH₂-CH(CH₃)-CN Is the IUPAC name 3-Formyl-2-methylpropanenitrile cor... (n.d.). Filo. Retrieved January 26, 2026, from [Link]

-

Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997, August 11). Sciforum. Retrieved January 26, 2026, from [Link]

-

2-Formylpentanenitrile | C6H9NO | CID 22281424. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

2-Formyl-3-methylbutanoic acid | C6H10O3 | CID 53730925. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. This compound | 771510-15-7 | Benchchem [benchchem.com]

- 2. 2-Formyl-2-methylbutanenitrile | C6H9NO | CID 57294637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 771510-15-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Formyl-3-Methyl-Butanenitrile | Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. waters.com [waters.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. auroraprosci.com [auroraprosci.com]

Reactivity profile of "2-Formyl-3-methylbutanenitrile"

An In-depth Technical Guide to the Reactivity Profile of 2-Formyl-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a compelling bifunctional organic molecule that serves as a versatile intermediate in complex organic synthesis. Characterized by the presence of both a formyl (aldehyde) and a nitrile group on the same carbon atom, this compound exhibits a rich and nuanced reactivity profile. The electron-withdrawing nature of these adjacent groups activates the molecule for a variety of transformations, making it a valuable building block, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. This guide provides a comprehensive exploration of the synthesis, electronic properties, and key reactive pathways of this compound, offering field-proven insights and detailed protocols for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₉NO, possesses a unique structure that dictates its chemical behavior.[1][2][3] The core of its reactivity lies in the juxtaposition of an electrophilic aldehyde carbon and a nitrile group, which influences the acidity of the α-hydrogen and the overall electronic distribution of the molecule.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 771510-15-7 | [5] |

| Molecular Formula | C₆H₉NO | [1][2][3] |

| Molecular Weight | 111.14 g/mol | [1][2][3][6] |

| Predicted Boiling Point | 174.1 ± 23.0 °C | [5] |

| Predicted Density | 0.933 ± 0.06 g/cm³ | [5] |

| Synonyms | 2-Formyl-3-methylbutyronitrile | [1] |

The presence of two strong π-accepting groups (nitrile and formyl) is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule a good electron acceptor and highly susceptible to nucleophilic attack.[4]

Synthesis: The Formylation of Isovaleronitrile

The most direct and common route to this compound is the formylation of the corresponding parent nitrile, isovaleronitrile (3-methylbutanenitrile).[4] This reaction proceeds via the formation of a carbanion intermediate, which then acts as a nucleophile.

Causality of Experimental Design: The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, is critical. It is sufficiently basic to deprotonate the α-carbon of the nitrile, forming the reactive enolate, but its steric bulk prevents it from competing as a nucleophile and attacking the electrophilic nitrile or formylating agent. Ethyl formate is an excellent and widely used formylating agent in this context. The reaction is typically conducted in an aprotic solvent like Tetrahydrofuran (THF) to maintain the solubility of the reagents and the stability of the anionic intermediates.

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of potassium tert-butoxide in anhydrous THF.

-

Reagent Addition: A solution of isovaleronitrile and ethyl formate in anhydrous THF is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to maintain reaction control and minimize side reactions).

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to track the consumption of starting materials.[4]

-

Workup: Upon completion, the reaction is quenched by the careful addition of an aqueous acid solution. The product is then extracted into an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound stems from its ability to undergo a wide range of chemical transformations at either or both of its functional groups.[4][7]

A. Reactions at the Formyl Group

The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.

Condensation and Heterocyclic Synthesis A well-documented and significant application is its role as a key precursor in synthesizing substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with notable biological activities.[4] In this context, the molecule acts as a bifunctional electrophile.

-

Mechanism Insight: The reaction is initiated by the nucleophilic attack of an amino group from a partner molecule (e.g., an aminopyrazole) on the highly electrophilic formyl carbon. This is followed by an intramolecular cyclization and dehydration sequence to form the fused pyrimidine ring. This transformation is pivotal in the synthesis of resorcylate aminopyrazole Hsp90 inhibitors.[4]

Caption: Condensation pathway to Pyrazolo[1,5-a]pyrimidines.

Reduction of the Aldehyde The formyl group can be selectively reduced to a primary alcohol.

-

Reagent Choice: Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes but is generally unreactive towards nitriles under standard conditions. This chemoselectivity is crucial for preserving the nitrile functionality for subsequent synthetic steps. The resulting molecule is 2-hydroxy-3-methylbutanenitrile.[8]

Oxidation of the Aldehyde The aldehyde can be oxidized to a carboxylic acid.

-

Methodology: Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve this, though care must be taken as these harsh conditions can also lead to the hydrolysis of the nitrile group. It is known to react with oxidizing agents, necessitating careful storage.[1]

B. Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into amines or carboxylic acids.

Hydrolysis to Carboxylic Acid

-

Conditions: The nitrile can be fully hydrolyzed to a carboxylic acid under either strong acidic (e.g., refluxing aqueous H₂SO₄) or basic (e.g., refluxing aqueous NaOH followed by acidification) conditions. This process typically requires forcing conditions, highlighting the stability of the nitrile group.

Reduction to Primary Amine

-

Reagent Choice: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, as it will reduce the nitrile to a primary amine. However, LiAlH₄ will also reduce the aldehyde to an alcohol, leading to the formation of an amino alcohol, (2-aminomethyl-3-methylbutan-1-ol). Catalytic hydrogenation (e.g., H₂ over Raney Nickel) can also be employed, often under high pressure.

C. Reactions of Related α-Cyano Aldehydes

The principles of classic named reactions can be applied to understand the potential of this compound.

Cyanohydrin Formation While the molecule already contains a nitrile, the aldehyde group can react with a cyanide source (e.g., HCN or NaCN/KCN with acid) to form a cyanohydrin.[9][10]

-

Mechanism: This is a nucleophilic addition reaction where the cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon. The reaction is reversible and typically base-catalyzed to generate a sufficient concentration of the nucleophilic cyanide ion.[9]

Strecker Amino Acid Synthesis The Strecker synthesis is a powerful method for producing amino acids from aldehydes.[11][12]

-

Synthetic Potential: this compound can be envisioned as the aldehyde component in a Strecker synthesis. Reaction with ammonia (or an amine) and a cyanide source would form an α-aminonitrile, which upon hydrolysis would yield a di-acid or amino acid derivative, depending on the workup.[7][11][13] This pathway underscores its potential for generating novel amino acid structures.

Safety and Handling

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources. It should be kept in a tightly sealed container.[1]

-

Incompatibilities: It may react with oxidizing agents and should be stored separately from such substances.[1]

-

Toxicity: While specific toxicity data is limited, related cyanohydrins and α-hydroxynitriles are classified as highly toxic substances.[8][14] Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment, are mandatory when handling this compound and its reagents.

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its bifunctional nature. The strategic interplay between the formyl and nitrile groups allows for a diverse array of chemical transformations, from selective reductions and oxidations to complex condensation and cyclization reactions. Its demonstrated success in the synthesis of medicinally relevant heterocyclic cores, such as Hsp90 inhibitors, confirms its status as a key building block for drug discovery and development. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for harnessing its full synthetic potential.

References

-

2-Formyl-3-Methyl-Butanenitrile - Methylamine Supplier. Fengchengroup. [Link]

-

2-Formyl-2-methylbutanenitrile | C6H9NO. PubChem, National Center for Biotechnology Information. [Link]

-

2-Hydroxy-3-methylbutanenitrile | C5H9NO. PubChem, National Center for Biotechnology Information. [Link]

-

CHO-CH₂-CH(CH₃)-CN Is the IUPAC name 3-Formyl-2-methylpropanenitrile correct for the given structure? Filo. [Link]

-

2-Formylpentanenitrile | C6H9NO. PubChem, National Center for Biotechnology Information. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

-

Synthesis of 3-Methylbutanal by Strecker Reaction at Unelevated Temperature and in Acidic Systems. ResearchGate. [Link]

-

Cyanohydrin reaction. Wikipedia. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

19.9b Addition of HCN Cyanohydrin Formation. YouTube. [Link]

-

What amino acid is formed when the aldehyde used in the Strecker synthesis is 2-methylbutanal? Pearson. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

(R)-2-hydroxy-3-methylbutanenitrile | C5H9NO. PubChem, National Center for Biotechnology Information. [Link]

-

Cyanohydrin Formation Reaction Mechanism. YouTube. [Link]

-

PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. ResearchGate. [Link]

-

This compound | C6H9NO. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Formyl-3-Methyl-Butanenitrile | Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 2. 2-Formyl-2-methylbutanenitrile | C6H9NO | CID 57294637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 771510-15-7 | Benchchem [benchchem.com]

- 5. This compound | 771510-15-7 [chemicalbook.com]

- 6. This compound | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What amino acid is formed when the aldehyde used in the Strecker ... | Study Prep in Pearson+ [pearson.com]

- 8. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker Synthesis [organic-chemistry.org]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Formyl-3-methylbutanenitrile: A Key Intermediate in Heterocyclic Synthesis

This guide provides a comprehensive technical overview of 2-Formyl-3-methylbutanenitrile, a versatile bifunctional molecule. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and significant applications as a synthetic intermediate, particularly in the construction of pharmacologically relevant heterocyclic scaffolds.

Compound Identification and Physicochemical Properties

This compound is a specific α-formyl nitrile whose structure is distinguished by an isopropyl group adjacent to the core formyl-nitrile moiety.[1] This substitution provides a unique steric and electronic profile that is critical to its reactivity and the architecture of its downstream products.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 771510-15-7 | Benchchem[1], ChemicalBook[3] |

| Alternate CAS | 345581-33-1 | PubChem[2] |

| Molecular Formula | C₆H₉NO | Guidechem[4], PubChem[2] |

| Molecular Weight | 111.14 g/mol | Benchchem[1], PubChem[2] |

| InChI Key | WBMMJHMFZQJKNC-UHFFFAOYSA-N | Benchchem[1], PubChem[2] |

| Canonical SMILES | CC(C)C(C=O)C#N | PubChem[2] |

Table 1.1: Core Identifiers for this compound.

The compound's physical and chemical properties, largely predicted due to its status as a synthetic intermediate, are summarized below. These values are crucial for designing reaction conditions and purification protocols.

| Property | Predicted Value | Source |

| Boiling Point | 174.1 ± 23.0 °C | ChemicalBook[3] |

| Density | 0.933 ± 0.06 g/cm³ | ChemicalBook[3] |

| Topological Polar Surface Area | 40.9 Ų | Guidechem[4], PubChem[2] |

| Complexity | 120 | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[4], PubChem[2] |

| Rotatable Bond Count | 2 | Guidechem[4] |

Table 1.2: Predicted Physicochemical Properties.

Synthesis and Mechanistic Considerations

The general synthesis of α-formyl nitriles such as this compound is commonly achieved via the formylation of the corresponding nitrile.[1] This reaction leverages the acidity of the α-proton (the proton on the carbon adjacent to the nitrile group), which can be removed by a strong, non-nucleophilic base.

A typical procedure involves the reaction of isovaleronitrile (3-methylbutanenitrile) with an electrophilic formylating agent like ethyl formate.[1] A strong base, such as potassium tert-butoxide, is employed to deprotonate the α-carbon of the nitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and workup yields the desired α-formyl nitrile.

Causality in Reagent Selection:

-

Base: Potassium tert-butoxide is an ideal choice. Its bulky tert-butyl groups render it non-nucleophilic, preventing it from directly attacking the nitrile or ethyl formate. Its strength is sufficient to deprotonate the relatively weakly acidic α-carbon of the nitrile.

-

Solvent: Anhydrous aprotic solvents like THF are used to prevent quenching of the highly reactive carbanion intermediate.

-

Formylating Agent: Ethyl formate is a cost-effective and readily available source of the formyl group.

Figure 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the presence of two versatile and reactive functional groups: the electrophilic aldehyde (formyl) group and the nitrile group, which makes the adjacent α-carbon nucleophilic after deprotonation.[1] This bifunctional nature allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.[1]

Its primary application is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals.[1][5]

-

Aldehyde Reactivity: The formyl group readily participates in condensation reactions with nitrogen nucleophiles. For example, it reacts with hydrazine derivatives to form pyrazole rings or with aminopyrazoles to construct fused pyrimidine systems.[1]

-

Nitrile Group Utility: The nitrile group is a robust and versatile functional handle. It can be readily converted into other critical moieties such as amines, amides, or carboxylic acids, further expanding its synthetic potential.[1]

The combination of these two groups within one molecule facilitates the construction of complex ring systems, which is a cornerstone of medicinal chemistry.[1]

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activity.[1] Its utility has been demonstrated in the development of inhibitors for several important biological targets.

| Therapeutic Target | Role of this compound | Resulting Scaffold | Reference |

| Aryl Hydrocarbon Receptor (AHR) | Precursor for substituted pyrazole intermediate | Substituted Pyrazole | Benchchem[1] |

| NLRP3 Inflammasome | Precursor for substituted pyrazole intermediate | Substituted Pyrazole | Benchchem[1] |

| Fungal Hsp90 | Precursor for the aminopyrazole core | Aminopyrazole | Benchchem[1] |

Table 4.1: Documented Roles in the Synthesis of Bioactive Compounds.

The compound's role as a bifunctional electrophile is highlighted in its reaction with aminopyrazoles, where the formyl group initiates a cyclization to form the core pyrimidine ring of target inhibitors.[1] This strategic use underscores its importance in generating molecular complexity from readily accessible starting materials.

Figure 2: Role as an intermediate in synthesizing bioactive heterocycles.

Experimental Protocols

The following section provides a representative, self-validating protocol for the synthesis of a pyrazole intermediate, a common application for this compound.

Protocol: Synthesis of 4-Isopropyl-1H-pyrazol-5-amine

Objective: To synthesize a key pyrazole intermediate via condensation of this compound with hydrazine.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.

-

Reagent Addition: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add hydrazine hydrate dropwise to the stirring solution at room temperature. Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-